molecular formula C10H12BrN3O2 B8177888 2-(3-Azidopropoxy)-4-bromo-1-methoxybenzene

2-(3-Azidopropoxy)-4-bromo-1-methoxybenzene

Cat. No.: B8177888
M. Wt: 286.13 g/mol
InChI Key: BVYAAORMVZGNQA-UHFFFAOYSA-N
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Description

2-(3-Azidopropoxy)-4-bromo-1-methoxybenzene is an organic compound that features a benzene ring substituted with a bromine atom, a methoxy group, and an azidopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azidopropoxy)-4-bromo-1-methoxybenzene typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring safety measures are in place due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

2-(3-Azidopropoxy)-4-bromo-1-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

    1,2,3-Triazoles: Formed via Huisgen cycloaddition.

    Amines: Formed via reduction of the azide group.

    Carbonyl Compounds: Formed via oxidation of the methoxy group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Azidopropoxy)-4-bromo-1-methoxybenzene largely depends on the specific reactions it undergoes. For example:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Azidopropoxy)-4-bromo-1-methoxybenzene is unique due to the presence of both a bromine atom and an azide group, which allows for a wide range of chemical reactions and applications. The bromine atom can be used for further functionalization, while the azide group enables click chemistry and other transformations .

Properties

IUPAC Name

2-(3-azidopropoxy)-4-bromo-1-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O2/c1-15-9-4-3-8(11)7-10(9)16-6-2-5-13-14-12/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYAAORMVZGNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)OCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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